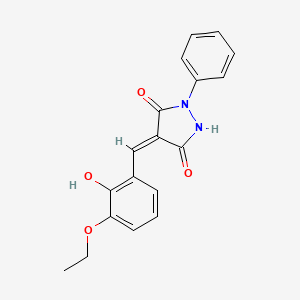
4-(3-ethoxy-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-ethoxy-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is a chemical compound that belongs to the class of pyrazolidinediones. It is a yellow crystalline powder that is soluble in polar solvents such as ethanol and methanol. This compound has gained significant attention due to its potential applications in the field of scientific research.
Mecanismo De Acción
The mechanism of action of 4-(3-ethoxy-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is not fully understood. However, studies have suggested that it may exert its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-ethoxy-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has significant biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(3-ethoxy-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione in lab experiments is its relatively low toxicity. Additionally, it is a cost-effective compound that is readily available. However, one of the limitations of using this compound is its limited solubility in non-polar solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 4-(3-ethoxy-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione. One possible direction is the investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs. Finally, the development of more efficient synthesis methods for this compound could lead to its wider application in scientific research.
Métodos De Síntesis
The synthesis of 4-(3-ethoxy-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione can be achieved through various methods. One of the most common methods involves the reaction of 3-ethoxy-2-hydroxybenzaldehyde with phenylhydrazine in the presence of acetic acid. This is followed by the addition of ethyl acetoacetate and sodium ethoxide to the reaction mixture, resulting in the formation of the desired compound.
Aplicaciones Científicas De Investigación
4-(3-ethoxy-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has shown potential applications in the field of scientific research. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been found to have significant antioxidant activity, which makes it a promising candidate for the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
(4E)-4-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-2-24-15-10-6-7-12(16(15)21)11-14-17(22)19-20(18(14)23)13-8-4-3-5-9-13/h3-11,21H,2H2,1H3,(H,19,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDHDUDSKHWVKD-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4e)-4-(3-Ethoxy-2-hydroxybenzylidene)-1-phenylpyrazolidine-3,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5716172.png)
![N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5716173.png)
![2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5716180.png)
![4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716183.png)
![1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5716188.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5716203.png)

![methyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5716226.png)
![2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5716235.png)


![methyl 4-({[(4-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5716256.png)
![2-[(2-chlorophenyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5716267.png)